2-(3,6-Dichloropyridin-2-yl)acetic acid
Description
2-(3,6-Dichloropyridin-2-yl)acetic acid (CAS: 500890-84-6) is a chlorinated pyridine derivative with the molecular formula C₇H₅Cl₂NO₂ and a molar mass of 206.03 g/mol . The compound features a pyridine ring substituted with chlorine atoms at the 3- and 6-positions, with an acetic acid moiety attached to the 2-position.
Properties
Molecular Formula |
C7H5Cl2NO2 |
|---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2-(3,6-dichloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-1-2-6(9)10-5(4)3-7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
KFDPEKUWLJEGHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1Cl)CC(=O)O)Cl |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(3,6-dichloropyridin-2-yl)acetic acid with related pyridyl acetic acid derivatives, focusing on molecular properties, substituent effects, and synthesis yields where available:
Key Observations:
Substituent Effects: Halogenation: Increased chlorine atoms (e.g., 2,5,6-trichloro derivative) elevate molecular weight and may enhance electrophilic reactivity but could introduce steric challenges . Methoxy and Methyl Groups: Substituents like -OCH₃ (in the furoquinoline analog) or -CH₃ (in 1000568-04-6) may improve solubility or modulate electronic properties .
Synthetic Efficiency: The furoquinolinyl acetic acid derivative achieves a 68% yield via a telescoped multicomponent reaction involving Meldrum’s acid, highlighting the efficiency of such methods for complex heterocycles .
Analytical Characterization: All compounds were validated using ¹H/¹³C NMR, IR, and HRMS, with the furoquinoline derivative additionally employing 2D-NMR for structural confirmation .
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